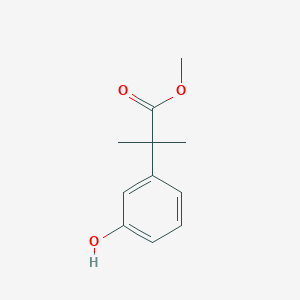

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

概要

説明

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanoic acid and features a hydroxy group on the phenyl ring and a methyl ester functional group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate typically involves the esterification of 3-hydroxyphenylacetic acid with methanol in the presence of an acid catalyst. The reaction can be carried out under reflux conditions to ensure complete conversion. Another method involves the use of methyl chloroformate and 3-hydroxyphenylacetic acid in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.

化学反応の分析

Types of Reactions

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate the substitution of the hydroxy group.

Major Products Formed

Oxidation: 3-hydroxyphenylacetic acid or 3-oxophenylacetic acid.

Reduction: Methyl 2-(3-hydroxyphenyl)-2-methylpropanol.

Substitution: Various substituted phenylpropanoates depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

Antihistamine Activity

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is a derivative of compounds known for their antihistamine properties. These derivatives exhibit high selectivity for H1 receptors, making them suitable for treating allergic conditions without significant side effects associated with other receptors . A notable patent describes the synthesis of these compounds and their potential use in pharmaceuticals aimed at managing allergic diseases while minimizing interactions with cardiovascular medications .

Anticancer Potential

Recent research has highlighted the antiproliferative activity of related compounds against various cancer cell lines. For instance, derivatives similar to this compound have shown IC50 values significantly lower than standard chemotherapeutics like doxorubicin. This suggests that these compounds could serve as promising candidates for further development as anticancer agents .

Materials Science

Synthesis of Mesoporous Materials

The compound has been explored in the synthesis of mesoporous materials. Its unique structural attributes allow it to act as a template or precursor in creating nanostructured materials, which are crucial for applications in catalysis and drug delivery systems . The ability to modify its structure further enhances its utility in developing advanced materials.

Agricultural Chemistry

Pesticidal Properties

There is emerging evidence that derivatives of this compound exhibit pesticidal properties. Research indicates that these compounds can be effective against certain pests while being less harmful to beneficial insects, thereby supporting sustainable agricultural practices . Further studies are needed to quantify their efficacy and safety profiles in agricultural applications.

Case Studies

Case Study 1: Antihistamine Development

A study focusing on the synthesis of this compound derivatives demonstrated their efficacy as selective H1 antagonists. The research involved evaluating the pharmacokinetic profiles and therapeutic windows, leading to promising results for clinical applications in allergy treatments .

Case Study 2: Anticancer Research

In another study, researchers synthesized a series of analogs based on this compound and evaluated their anticancer activity against HeLa cells. The findings indicated that modifications could enhance potency while maintaining low toxicity levels, paving the way for new cancer therapies .

作用機序

The mechanism of action of Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active phenylpropanoic acid derivative, which can interact with enzymes and receptors in biological systems.

類似化合物との比較

Similar Compounds

Methyl 2-hydroxy-3-(3-hydroxyphenyl)propanoate: Similar structure but with an additional hydroxy group on the propanoate chain.

3-Hydroxyphenylacetic acid: Lacks the ester group but shares the hydroxyphenyl moiety.

Methyl 3-hydroxybenzoate: Similar ester functionality but with a different aromatic ring structure.

Uniqueness

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications.

生物活性

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate, an organic compound with the molecular formula , has garnered attention in various fields due to its potential biological activities. This article reviews its biochemical properties, mechanisms of action, and relevant research findings, providing a comprehensive overview of its biological significance.

This compound is a derivative of phenylpropanoic acid characterized by a hydroxy group on the phenyl ring and a methyl ester functional group. Its structure allows it to participate in several biochemical reactions, including oxidation, reduction, and substitution reactions. The compound is known to be stable in various environments, which enhances its potential applications in biological systems.

The biological activity of this compound is closely linked to its interaction with cellular pathways and enzymes. Similar compounds have been shown to:

- Modulate Enzyme Activity : The compound may interact with enzymes involved in metabolic pathways, potentially influencing processes such as cell signaling and gene expression.

- Participate in Chemical Reactions : It is involved in the Suzuki–Miyaura coupling reaction, which is significant for synthesizing complex organic molecules.

- Act as a Nitrification Inhibitor : Similar compounds have been documented to suppress soil nitrification, thereby reducing nitrogen loss in agricultural settings.

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits antioxidant properties, which are critical for reducing oxidative stress in cells. This property is particularly relevant for preventing cellular damage associated with inflammation and chronic diseases. The compound's structure suggests that it may scavenge free radicals effectively .

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. For instance:

- Cell Proliferation Inhibition : In vitro studies have shown that related compounds can inhibit the proliferation of cancer cell lines, including HeLa (cervical adenocarcinoma) and A549 (lung carcinoma) cells .

- Mechanistic Insights : The anticancer activity may be attributed to the ability of these compounds to induce apoptosis or inhibit cell cycle progression through modulation of specific signaling pathways .

Study on Antimicrobial Activity

A recent study investigated the antimicrobial effects of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant antibacterial activity, suggesting its potential as a therapeutic agent against resistant bacterial strains .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of similar compounds indicates that the presence of methyl groups can enhance intestinal absorption and metabolic stability. This characteristic is crucial for developing effective therapeutic agents that require adequate bioavailability for clinical efficacy.

Summary Table of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Modulates inflammatory pathways; reduces inflammation |

| Anticancer | Inhibits proliferation in cancer cell lines; induces apoptosis |

| Antimicrobial | Effective against MRSA; potential therapeutic applications |

特性

IUPAC Name |

methyl 2-(3-hydroxyphenyl)-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-11(2,10(13)14-3)8-5-4-6-9(12)7-8/h4-7,12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMLRGHYMXKKBHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。